7-Nitroisoquinoline-1,3(2H,4H)-dione
Overview
Description
7-Nitroisoquinoline-1,3(2H,4H)-dione is a chemical compound belonging to the isoquinoline family.
Preparation Methods
The synthesis of 7-Nitroisoquinoline-1,3(2H,4H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of isoquinoline derivatives followed by oxidation and cyclization reactions. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for oxidation . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Nitroisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, allowing the introduction of different substituents. Common reagents used in these reactions include sulfuric acid, potassium permanganate, hydrogen gas, and various nucleophiles.
Scientific Research Applications
7-Nitroisoquinoline-1,3(2H,4H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Nitroisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include the generation of reactive oxygen species and the modulation of enzyme activities .
Comparison with Similar Compounds
7-Nitroisoquinoline-1,3(2H,4H)-dione can be compared with other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and antimicrobial activities.
6-Nitroisoquinoline: Similar in structure but with the nitro group at the 6th position, leading to different chemical and biological properties.
Isoquinoline-3-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activities.
Properties
IUPAC Name |
7-nitro-4H-isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8-3-5-1-2-6(11(14)15)4-7(5)9(13)10-8/h1-2,4H,3H2,(H,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMZPBUDHFGBCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597716 | |
Record name | 7-Nitroisoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611187-01-0 | |
Record name | 7-Nitroisoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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